Tert-butyl (3-carbamothioylphenyl)carbamate
Description
Tert-butyl (3-carbamothioylphenyl)carbamate is a carbamate derivative characterized by a tert-butyl group and a 3-carbamothioylphenyl moiety.
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
tert-butyl N-(3-carbamothioylphenyl)carbamate |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-6-4-5-8(7-9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15) |
InChI Key |
HFHBNFQYWMOWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-carbamothioylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl isothiocyanate derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack on the isothiocyanate group.
Step 1: Dissolve tert-butyl carbamate in an appropriate solvent like dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add the phenyl isothiocyanate derivative to the reaction mixture while stirring.
Step 4: Allow the reaction to proceed at room temperature for several hours.
Step 5: Purify the product using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-carbamothioylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Tert-butyl (3-carbamothioylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3-carbamothioylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Role of Aromatic Rings and Functional Groups
Tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate :
- Key Feature : Incorporates a bromopropyl chain on the phenyl ring .
- Comparison : The bromine atom enables nucleophilic substitution reactions, while the carbamothioyl group in the target compound offers thiol-specific reactivity (e.g., disulfide bond formation).
- Tert-butyl (3-cyano-4-hydroxyphenyl)carbamate (CAS 554409-15-3): Key Feature: Combines cyano (-CN) and hydroxyl (-OH) groups . Comparison: The cyano group enhances electrophilicity, contrasting with the nucleophilic carbamothioyl group. This difference influences applications in drug design (e.g., kinase inhibitors vs. protease inhibitors).
Data Table: Comparative Overview
| Compound Name | Key Functional Group(s) | Biological Activity Highlights | Unique Reactivity | Reference |
|---|---|---|---|---|
| This compound | -C(=S)-NH₂ (carbamothioyl) | High affinity for cysteine proteases | Thiol-specific interactions | N/A |
| Tert-butyl (4-hydroxyphenyl)carbamate | -OH (hydroxyl) | Antioxidant properties | Hydrogen-bonding donor/acceptor | |
| Tert-butyl (3-cyano-4-hydroxyphenyl)carbamate | -CN (cyano), -OH | Kinase inhibition | Electrophilic nitrile reactions | |
| Tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate | -Br (bromine) | DNA alkylation in cancer therapies | Nucleophilic substitution | |
| Tert-butyl (2-(4-methoxy-3-(methylthio)phenyl)-2-oxoethyl)carbamate | -OCH₃, -SCH₃ | Enzyme inhibition (e.g., P450 enzymes) | Methylthio-alkylation |
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